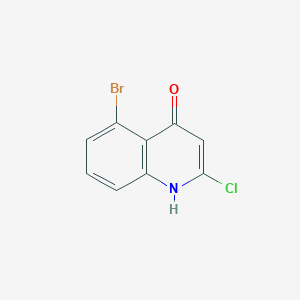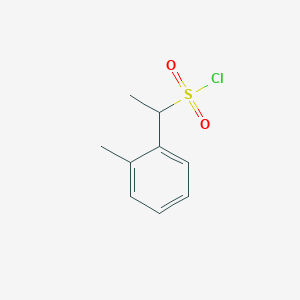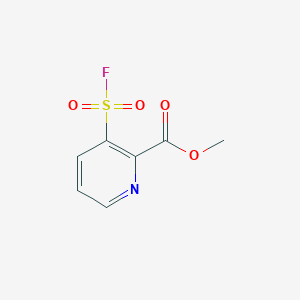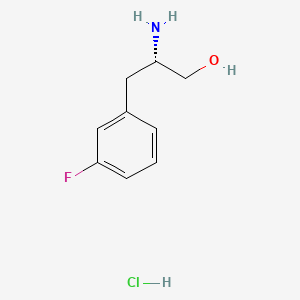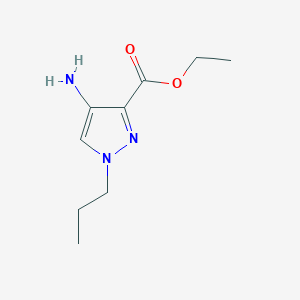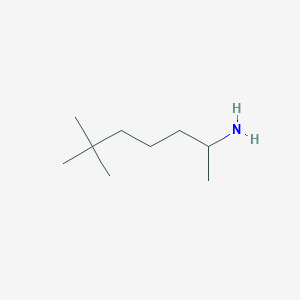![molecular formula C11H11NOS2 B13645259 1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
1-(Benzo[d]thiazol-2-ylthio)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d]thiazol-2-ylthio)butan-2-one is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring system.
Méthodes De Préparation
The synthesis of 1-(Benzo[d]thiazol-2-ylthio)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with 2-bromo-1-phenylbutan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these syntheses .
Analyse Des Réactions Chimiques
1-(Benzo[d]thiazol-2-ylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., piperidine), and varying temperatures depending on the specific reaction .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(Benzo[d]thiazol-2-ylthio)butan-2-one involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling pathways . The compound’s ability to bind to these targets and modulate their activity contributes to its biological effects.
Comparaison Avec Des Composés Similaires
1-(Benzo[d]thiazol-2-ylthio)butan-2-one can be compared with other benzothiazole derivatives, such as:
2-Amino-6-nitrobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-thiol: Exhibits potent quorum sensing inhibition in Gram-negative bacteria.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H11NOS2 |
|---|---|
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H11NOS2/c1-2-8(13)7-14-11-12-9-5-3-4-6-10(9)15-11/h3-6H,2,7H2,1H3 |
Clé InChI |
MOXNZCQICORATE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CSC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)

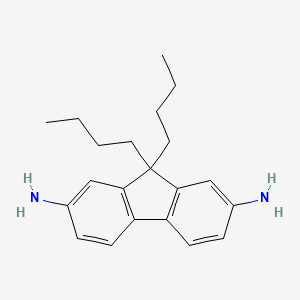
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)

